molecular formula C14H12N2OS2 B6576341 3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 440323-72-8

3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6576341
CAS No.: 440323-72-8
M. Wt: 288.4 g/mol
InChI Key: FKJVYDDUBCPKQQ-UHFFFAOYSA-N
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Description

3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:

  • Position 2: A methylsulfanyl (SCH₃) group, contributing to electron-withdrawing effects and metabolic stability.
  • Position 4: A ketone oxygen, critical for hydrogen bonding and molecular recognition.

This scaffold is of interest in medicinal chemistry due to its structural similarity to purine analogs, enabling interactions with kinases and other enzymes.

Properties

IUPAC Name

3-benzyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-18-14-15-11-7-8-19-12(11)13(17)16(14)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJVYDDUBCPKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4-one core. One common approach is to start with a suitable thieno[3,2-d]pyrimidinone precursor, which undergoes a series of reactions to introduce the benzyl and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity that could be explored for potential therapeutic uses.

  • Medicine: : Its unique structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it might interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares substituents, molecular formulas, and key properties of the target compound with its analogs:

Compound Name & CAS Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound (CAS: Not explicitly listed) 3-Benzyl, 2-methylsulfanyl C₁₅H₁₃N₂OS₂ 309.41 High lipophilicity; moderate polarity
2-(Benzylsulfanyl)-3-phenyl (CAS: 338417-81-5) 3-Phenyl, 2-benzylsulfanyl C₁₉H₁₄N₂OS₂ 350.46 Enhanced π-π interactions
2-(4-tert-Butylphenyl) derivative (CAS: N/A) 2-(4-tert-Butylphenyl), 3H-substituent C₂₁H₁₉N₃O₂S 377.45 TNKS1 IC₅₀ = 21 nM; TNKS2 IC₅₀ = 29 nM
3-Allyl-2-(benzylsulfanyl) (CAS: 727689-90-9) 3-Allyl, 2-benzylsulfanyl C₁₈H₁₅N₂OS₂ 339.45 Flexible allyl group; lower logP
7-(2-Methylphenyl)-2-(methylsulfanyl) (CAS: 1291486-78-6) 7-(2-Methylphenyl), 2-methylsulfanyl C₁₄H₁₂N₂OS₂ 288.38 Compact substituents; improved solubility

Crystallographic and Computational Studies

  • Structural elucidation of related compounds (e.g., 3-phenyl analogs) relies on X-ray crystallography processed via SHELX software, confirming planar thienopyrimidinone cores and substituent orientations .
  • Molecular docking studies suggest the methylsulfanyl group in the target compound occupies a subpocket in TNKS, but optimization (e.g., larger substituents) improves affinity .

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